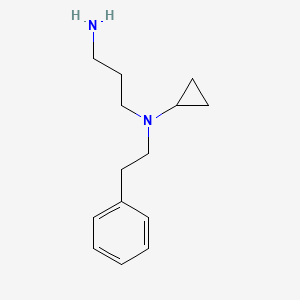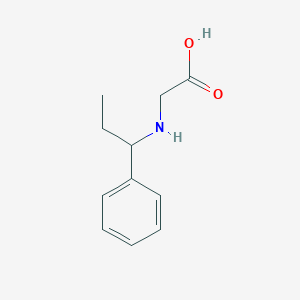
(1-Phenyl-propylamino)-acetic acid
Overview
Description
(1-Phenyl-propylamino)-acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Phenyl-propylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenyl-propylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Prejunctional Dopamine Receptor Agonist
A compound related to (1-Phenyl-propylamino)-acetic acid, specifically 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), has been identified as a potent and selective prejunctional dopamine receptor agonist. This compound shows potential in inhibiting the constrictor response to electrical stimulation in vascular studies, without stimulating or blocking dopamine-sensitive adenylate cyclase or producing central nervous system stimulation in rats (Gallagher et al., 1985).
2. Spectrophotometric Determination in Pharmaceuticals
The spectrophotometric method has been developed for determining compounds similar to (1-Phenyl-propylamino)-acetic acid in pharmaceuticals. This method is based on the reaction of the compound with specific chemicals, followed by spectrophotometric detection. Such methods are crucial for quality control in pharmaceutical manufacturing (Bazel et al., 2009).
3. Illicit Synthesis Analysis
Research has examined the illicit synthesis of phenyl-2-propanone from phenylacetic acid, which is structurally related to (1-Phenyl-propylamino)-acetic acid. This research is significant in forensic science for identifying and differentiating methods used in the clandestine synthesis of controlled substances (Allen et al., 1992).
4. Catalysis and Chemical Reactions
Studies on group 10 metal complexes, involving compounds similar to (1-Phenyl-propylamino)-acetic acid, have explored their role in catalyzing chemical reactions like protodecarboxylation. Such research provides insights into reaction mechanisms and catalysis in organic chemistry (Woolley et al., 2014).
5. Pest Management
In pest management, the interaction of acetic acid and phenylacetaldehyde (structurally related to (1-Phenyl-propylamino)-acetic acid) has been studied as attractants for trapping pest species of moths. Such research aids in developing more effective and environmentally friendly pest control methods (Landolt et al., 2013).
properties
IUPAC Name |
2-(1-phenylpropylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTWJCUPANHZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-propylamino)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



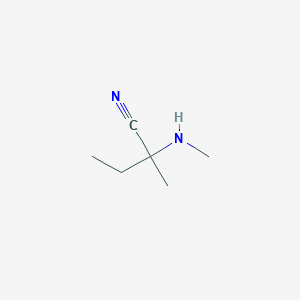

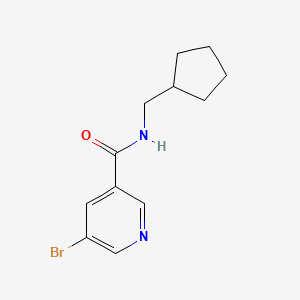
![N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7860592.png)

![(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B7860600.png)

![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)
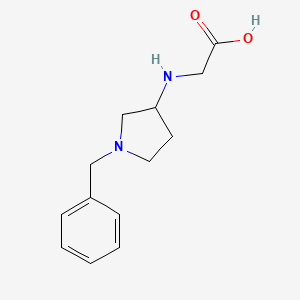

![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)
![N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)
